2-Fluoro-4-(furan-3-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The 4-fluorobenzaldehyde isomer can be synthesized through a halogen-exchange reaction with 4-chlorobenzaldehyde . This reaction replaces the chlorine atom with fluorine, resulting in the desired compound.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde consists of a benzene ring substituted with a fluorine atom at the 2-position and a furan ring attached at the 4-position. The aldehyde group is also present .
Chemical Reactions Analysis
Due to the aldehyde group, 2-fluorobenzaldehyde can participate in various chemical reactions. For instance, it can serve as a synthetic intermediate, and the fluorine can be replaced via oxidation reactions. Additionally, it can be used to create Schiff base compounds through condensation reactions. Schiff bases containing halogenated aromatic rings often exhibit antimicrobial properties .
Scientific Research Applications
Organic Electronics and Electrochromic Properties
2-Fluoro-4-(furan-3-yl)benzaldehyde and its derivatives have been studied for their potential in organic electronics. Research conducted by Çakal et al. (2021) synthesized a series of monomers incorporating fluorinated acceptor moieties with furan as electron-donating groups. These materials were polymerized electrochemically to investigate the effect of donor units on the electrochemical and optical properties. The polymers displayed low bandgap values and exhibited electrochromic properties, indicating potential applications in organic electronics and smart materials Çakal et al., 2021.
Synthesis and Stability of Novel Cations
Naya and Nitta (2000) explored the synthesis and properties of stabilized cations derived from the reactions of benzaldehyde and its substituted variants, including compounds related to this compound. Their study revealed remarkable substituent effects on the conformation and stability of the synthesized cations, contributing valuable insights into the synthesis and design of novel organic compounds with potential applications in various fields of chemistry Naya & Nitta, 2000.
Advances in Heterocyclic Chemistry
Research on the synthesis and E/Z configuration determination of novel derivatives involving furan moieties has demonstrated the versatility of furan-based compounds in heterocyclic chemistry. Al-Omran et al. (2011) conducted Knoevenagel condensation reactions to synthesize novel compounds, showcasing the diverse reactivity and configurational possibilities offered by furan-based substrates. These findings underscore the significance of furan derivatives in the development of new heterocyclic compounds with potential applications in medicinal chemistry and material science Al-Omran, Mohareb, & El-Khair, 2011.
Natural Products and Antifungal Activity
Kokubun et al. (2007) isolated benzaldehyde derivatives from the Basidiomycete Sarcodontia crocea, identifying compounds structurally related to this compound. These compounds exhibited antifungal properties, highlighting the potential of furan-based benzaldehyde derivatives in the development of new antifungal agents and contributing to the understanding of natural products' chemistry Kokubun, Rozwadowski, & Duddeck, 2007.
Mechanism of Action
Target of Action
Benzaldehyde derivatives are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “2-Fluoro-4-(furan-3-yl)benzaldehyde”. Fluorinated compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity .
Biochemical Pathways
It’s worth noting that fluorinated compounds can often participate in metabolic pathways differently than their non-fluorinated counterparts .
Pharmacokinetics
The presence of a fluorine atom can often affect these properties, as fluorine can influence factors such as lipophilicity and metabolic stability .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “this compound”. Benzaldehyde derivatives can often have various biological activities, depending on their exact structures and the presence of other functional groups .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can often affect the behavior of organic compounds .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties . The compound interacts with enzymes such as tyrosinase, where it acts as an inhibitor, potentially affecting melanin synthesis . Additionally, this compound can form complexes with metal ions, which may influence various enzymatic activities .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction . This compound may also impact gene expression by modulating transcription factors or other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . For example, its interaction with tyrosinase results in the inhibition of this enzyme, affecting melanin synthesis . Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and biochemical processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound may also influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other DNA-binding proteins to modulate gene expression .
Properties
IUPAC Name |
2-fluoro-4-(furan-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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